molecular formula C16H13NO3 B15064899 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid

Cat. No.: B15064899
M. Wt: 267.28 g/mol
InChI Key: VJRWBKDMIAAELN-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is a synthetic indole derivative intended for research applications. This compound features a carboxylic acid functional group at the 6-position of the indole ring system, a common motif in medicinal chemistry known for its role in molecular recognition and binding to biological targets . The molecule is further substituted at the 1-position with a 3-(hydroxymethyl)phenyl group, which can be utilized for further chemical modification, such as conjugation or esterification, making it a valuable building block in the synthesis of more complex molecules for drug discovery and biochemical probing. As a biochemical reagent, this compound can be used as a biological material or organic compound in life science research . Researchers may employ this compound in the design and development of enzyme inhibitors, receptor ligands, or as a precursor for the synthesis of compound libraries. The carboxylic acid group allows for the formation of amides and esters, while the benzylic hydroxy group offers a handle for etherification or oxidation, providing significant versatility in synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]indole-6-carboxylic acid

InChI

InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-4-5-13(16(19)20)9-15(12)17/h1-9,18H,10H2,(H,19,20)

InChI Key

VJRWBKDMIAAELN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of Indole-6-Carboxylic Acid

  • Esterification : Indole-6-carboxylic acid is protected as its methyl ester using sulfuric acid in methanol (88% yield).
  • C3 Functionalization : The ester undergoes Vilsmeier–Haack formylation at the 3-position, followed by reduction with isopropanolic aluminum to yield a hydroxymethyl group (95% yield).
  • Coupling at C1 : A Suzuki–Miyaura coupling attaches the 3-hydroxymethylphenyl boronic acid to the indole’s 1-position using Pd(PPh3)4 and Na2CO3 in dioxane/water (70–85% yield).
  • Deprotection : Final hydrolysis with aqueous lithium hydroxide regenerates the carboxylic acid.

Route 2: Direct Assembly via Friedel–Crafts Alkylation

This method leverages Friedel–Crafts chemistry to construct the indole ring while introducing the hydroxymethylphenyl group. For instance, reacting 3-hydroxymethylbenzyl alcohol with indole-6-carboxylic acid derivatives in the presence of AlCl3 facilitates electrophilic substitution at the indole’s 1-position (60–75% yield).

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)2 with Xantphos as a ligand enhances coupling efficiency for Suzuki–Miyaura reactions, reducing side product formation.
  • Acid Catalysts : Trifluoroacetic anhydride (TFAA) improves Friedel–Crafts alkylation kinetics by activating electrophilic intermediates.

Solvent and Temperature Effects

  • Coupling Reactions : Dioxane/water mixtures (4:1) at 80°C optimize cross-coupling yields while minimizing ester hydrolysis.
  • Ester Hydrolysis : THF/methanol/water (3:3:1) at 60°C ensures complete deprotection without degrading the hydroxymethyl group.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Sequential Route Esterification → Coupling → Hydrolysis 70–85 High regioselectivity Multi-step, costly catalysts
Friedel–Crafts Route Direct alkylation 60–75 Fewer steps Limited substrate compatibility
Buchwald–Hartwig Palladium-catalyzed amination 65–80 Broad scope for aryl groups Sensitive to oxygen/moisture

Challenges and Limitations

  • Hydroxymethyl Stability : The hydroxymethyl group is prone to oxidation under acidic or high-temperature conditions, necessitating protective strategies such as silyl ether formation during synthesis.
  • Regioselectivity : Competing reactions at the indole’s 2- and 3-positions require careful ligand selection in cross-coupling steps.
  • Scalability : Palladium-based catalysts increase production costs, motivating research into heterogeneous catalytic systems.

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield 1-(3-carboxyphenyl)-1H-indole-6-carboxylic acid.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The hydroxymethyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic groups like trifluoromethyl (e.g., ) or phenyl () .
  • Carboxylic Acid Position : Placement at the 6-position (vs. 2, 5, or 7 in other derivatives) may influence binding interactions in biological systems, as seen in kinase inhibitors where indole-5-carboxylic acids are common .

Synthetic Considerations :

  • The hydroxymethyl group requires protection (e.g., as a benzyl ether) during synthesis to prevent undesired side reactions, adding steps compared to stable substituents like methyl or chloro .
  • Carboxylic acid derivatives (e.g., esters in ) offer flexibility in prodrug design, whereas the free acid form in the target compound is ideal for direct target engagement .

Spectroscopic Properties :

  • The hydroxymethyl group’s protons resonate at δ ~4.5–5.0 in $^1$H NMR, distinct from methyl ($\delta \sim2.5$) or trifluoromethyl ($\delta$ shifts influenced by electronegativity) groups .
  • The carboxylic acid proton (if present) appears as a broad peak near δ 12–13, absent in ester or amide derivatives .

Biological and Safety Profiles :

  • Hydroxymethyl-substituted compounds generally exhibit lower toxicity compared to halogenated analogs (e.g., 7-chloro derivatives in ) due to reduced electrophilic reactivity .
  • The carboxylic acid group enhances binding to charged residues in enzymes, as demonstrated in indole-based protease inhibitors .

Biological Activity

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is a complex organic compound belonging to the indole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under investigation for various pharmacological applications. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO3
  • Molecular Weight : Approximately 267.279 g/mol
  • Density : About 1.3 g/cm³
  • Boiling Point : Approximately 459.3 °C

The compound features an indole ring connected to a hydroxymethyl group and a carboxylic acid functional group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The following sections highlight specific areas of activity and relevant findings.

Antimicrobial Activity

Recent studies have shown that indole derivatives, including this compound, possess antimicrobial properties. For instance, a study on related 3-phenyl-1H-indoles demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb), suggesting that similar compounds might exhibit comparable activities against various pathogens .

CompoundActivityIC50 (µM)Notes
This compoundAntimicrobialTBDFurther studies required
3-Phenyl-1H-indoleAntimycobacterial<30Active against multidrug-resistant strains

Anticancer Potential

Indole derivatives have been widely studied for their anticancer properties. The structure of this compound suggests potential interactions with cellular targets involved in cancer progression. Indoles have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on studies of related compounds:

  • Inhibition of Enzyme Activity : Similar indole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Pathways : The compound may influence signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives that could be extrapolated to understand the potential effects of this compound:

  • Antimycobacterial Activity : A study synthesized a series of 3-phenyl-1H-indoles and evaluated their activity against Mtb. The most effective compounds showed low toxicity towards mammalian cells while maintaining significant antimicrobial activity .
  • Anticancer Studies : Research on structurally similar compounds has indicated that certain indoles can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid?

Methodological Answer:
A multi-step synthesis is typically employed:

Indole Core Formation: Use a Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the indole 6-position .

Hydroxymethyl Group Installation: Protect the hydroxymethyl group (e.g., as a silyl ether or acetate) during synthesis to prevent side reactions. Deprotection under mild acidic or basic conditions follows .

Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (e.g., methyl 1H-indole-6-carboxylate) using NaOH or LiOH in aqueous THF/MeOH ensures high yield .
Key Consideration: Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Advanced: How can contradictions in spectroscopic data (e.g., NMR, XRD) during characterization be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism (crystal packing differences) or solvent effects in XRD/NMR.
  • Dynamic proton exchange in NMR (e.g., -OH groups).
    Resolution Strategies:
  • XRD Refinement: Use software like SHELXL ( ) to model disorder or hydrogen bonding. Compare experimental vs. predicted density functional theory (DFT)-optimized structures.
  • Variable-Temperature NMR: Identify exchange-broadened peaks by acquiring spectra at 25°C and 50°C .
  • Cross-Validation: Correlate IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) data to confirm molecular integrity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Based on analogous indole derivatives ( ):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are suspected.
  • Ventilation: Work in a fume hood to limit inhalation exposure.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers.
    Note: No carcinogenicity data exists, but treat all novel compounds as potentially toxic .

Advanced: How to design stability studies under varying pH conditions?

Methodological Answer:
Experimental Design:

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
  • Sample aliquots at 0, 24, 48, and 168 hours.
    Analytical Methods:
  • HPLC: Monitor degradation products using a C18 column (mobile phase: 0.1% formic acid in H₂O/MeCN).
  • UV-Vis: Track absorbance changes at λ_max (~280 nm for indole derivatives).
    Data Interpretation:
  • Plot % remaining vs. time to determine kinetic stability. Use Arrhenius equations to extrapolate shelf-life .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). The indole NH proton typically appears at δ 10–12 ppm .
  • FT-IR: Confirm carboxylic acid (-COOH) via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • XRD: Resolve spatial arrangement; use SHELX -based refinement for H-bonding networks ( ).
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ for C₁₆H₁₃NO₃: calculated 277.0844, observed 277.0845) .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • Software Tools: Use Gaussian or Schrödinger Suite for:
    • DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
    • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Set grid boxes around active sites (e.g., ATP-binding pockets).
  • Validation: Compare predicted logP (e.g., 2.17 for similar indoles ) with experimental shake-flask data. Adjust force fields if discrepancies exceed 0.5 units.

Advanced: How to address discrepancies between predicted and experimental physicochemical properties (e.g., solubility, pKa)?

Methodological Answer:
Case Example: If experimental solubility (e.g., 0.5 mg/mL in H₂O) conflicts with ChemAxon predictions (2.1 mg/mL):

  • Re-evaluate Assay Conditions: Ensure saturation was reached (e.g., stir 24+ hours).
  • Ionization Effects: Measure pH-dependent solubility. The carboxylic acid (pKa ~4.09 ) will ionize above pH 5, enhancing solubility.
  • Co-solvent Methods: Use a water/ethanol gradient to determine logS.

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